A labelled Perphenazine which is a medium-potency antipsychotic.
Perphenazine-d4
CAS No.:
VCID: VC0196476
Molecular Formula: C21H26ClN3OS
Molecular Weight: 408.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Perphenazine-d4 is a deuterated form of perphenazine, a typical antipsychotic medication. It is primarily used as an internal standard for the quantification of perphenazine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is crucial in analytical chemistry for precise measurements of perphenazine levels in biological samples. Applications of Perphenazine-d4Perphenazine-d4 is specifically designed for use as an internal standard in mass spectrometry analyses. This role involves providing a consistent signal that allows for the accurate quantification of perphenazine in samples. The use of a deuterated internal standard like Perphenazine-d4 helps to minimize interference from endogenous compounds and ensures precise measurement of perphenazine concentrations . Perphenazine and Its Pharmacological ProfilePerphenazine, the non-deuterated form, is a piperazinyl phenothiazine derivative with significant central nervous system activity. It acts as an antagonist to dopamine D1 and D2 receptors, among others, which contributes to its antipsychotic and antiemetic effects . Perphenazine also enhances morphine-induced analgesia and has been used in treating schizophrenia and psychosis .
Handling and Safety PrecautionsPerphenazine-d4 requires careful handling due to its potential hazards. It is classified with hazard phrases such as H302 (harmful if swallowed), H312 (harmful in contact with skin), and others . Storage at -20°C is recommended, and shipping should be done at +20°C for domestic transport, but at -20°C internationally . |
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Product Name | Perphenazine-d4 | ||||||||||||||||||||||||||
Molecular Formula | C21H26ClN3OS | ||||||||||||||||||||||||||
Molecular Weight | 408.0 g/mol | ||||||||||||||||||||||||||
IUPAC Name | 2-[4-[3-(2-chloro-1,3,7,9-tetradeuteriophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C21H26ClN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2/i2D,4D,6D,16D | ||||||||||||||||||||||||||
Standard InChIKey | RGCVKNLCSQQDEP-WNJORUDBSA-N | ||||||||||||||||||||||||||
Isomeric SMILES | [2H]C1=CC(=C2C(=C1)SC3=C(N2CCCN4CCN(CC4)CCO)C(=C(C(=C3)[2H])Cl)[2H])[2H] | ||||||||||||||||||||||||||
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | ||||||||||||||||||||||||||
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | ||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||
Related CAS | 58-39-9 (unlabelled) | ||||||||||||||||||||||||||
Synonyms | 2-[4-[3-(2-chloro-1,4,6,9-tetradeuteriophenothiazin-10-yl)pr | ||||||||||||||||||||||||||
Tag | Perphenazine | ||||||||||||||||||||||||||
PubChem Compound | 10319251 | ||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
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